molecular formula C14H18BrNO B13725655 N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine

Cat. No.: B13725655
M. Wt: 296.20 g/mol
InChI Key: YRYPQQCAMQCORQ-UHFFFAOYSA-N
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Description

N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a cyclopropanamine moiety

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

N-[[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C14H18BrNO/c15-14-6-5-13(17-9-10-1-2-10)7-11(14)8-16-12-3-4-12/h5-7,10,12,16H,1-4,8-9H2

InChI Key

YRYPQQCAMQCORQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanamine moiety through amination reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, while providing comprehensive data tables and relevant case studies.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Case Studies

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. A study demonstrated that derivatives of cyclopropanamine show promise in modulating neurotransmitter levels, which could be beneficial for mood disorders .
  • Anti-inflammatory Properties : Studies have shown that certain amine compounds can inhibit inflammatory pathways. This compound's structure may allow it to interact with specific receptors involved in inflammation, providing a basis for further investigation into its anti-inflammatory capabilities .

Synthetic Chemistry

The synthesis of this compound serves as an important example in organic synthesis methodologies.

Synthesis Pathway

A common synthetic route involves:

  • Bromination of 2,5-dimethoxyphenylmethanol.
  • Alkylation with cyclopropyl bromide.
  • Reduction to yield the final amine product.

This pathway highlights the versatility of cyclopropane derivatives in organic chemistry .

Material Science

The compound's unique properties have led to explorations in material science, particularly in developing new polymers or materials with specific mechanical properties.

Research Findings

  • Polymer Blends : Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength, making it a candidate for advanced material applications .

Table 1: Comparison of Biological Activities

Activity TypeSimilar CompoundsObserved Effects
AntidepressantCyclopropylaminesIncreased serotonin levels
Anti-inflammatoryAmino-substituted phenolsReduced cytokine production
NeuroprotectivePhenolic compoundsProtection against oxidative stress

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
BrominationBr₂, Acetic AcidBromo-substituted product
AlkylationCyclopropyl bromide, BaseCyclopropanamine derivative
ReductionLiAlH₄Final amine product

Mechanism of Action

The mechanism of action of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group.

Biological Activity

N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. The presence of the bromine atom and cyclopropane ring may influence its interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrN. Its structure includes a cyclopropane ring linked to an amine group and a bromo-substituted phenyl moiety, which is expected to impact its solubility, reactivity, and interaction with biological systems.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The bromine atom may enhance binding affinity through halogen bonding, while the cyclopropane ring could provide conformational rigidity that favors specific interactions with target proteins.

In Vitro Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including kinases and phosphodiesterases. The presence of the bromine atom may enhance inhibitory potency due to increased hydrophobic interactions.
  • Receptor Binding : Preliminary studies suggest that derivatives of cyclopropanamine can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, potentially influencing mood and behavior .
  • Anticancer Activity : Compounds featuring similar functional groups have shown promise in anticancer assays, indicating that this compound may possess cytotoxic properties against certain cancer cell lines .

Case Studies

A notable case study involving a structurally analogous compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy and reducing side effects .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityTargetReference
N-{[2-bromo-5-(methoxy)phenyl]methyl}cyclopropanamineEnzyme inhibitionKinase
N-{[2-bromo-5-(cyclopropyl)phenyl]methyl}cyclopropanamineReceptor bindingSerotonin receptor
N-{[2-bromo-5-(butoxy)phenyl]methyl}cyclopropanamineAnticancerCancer cell lines

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